(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid
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Overview
Description
(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a carbon atom. Boronic acids are widely used in organic synthesis, particularly in the Suzuki coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of (3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The SM cross-coupling reaction involves two main steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
It is known that boronic acids are relatively stable, readily prepared, and generally environmentally benign . These properties suggest that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis reactions, including the synthesis of pharmaceuticals and other complex organic compounds .
Action Environment
The action of (3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid is influenced by several environmental factors. The SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . This suggests that the compound can perform effectively in a variety of environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of (3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki Coupling Reaction: This is the most common reaction involving boronic acids. It forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate (K2CO3), Sodium hydroxide (NaOH)
Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF)
Major Products
Biaryl Compounds: Formed through Suzuki coupling reactions.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki coupling.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a biphenyl group.
3-Biphenylboronic Acid: Similar structure but without the dimethyl groups.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of dimethyl groups.
Uniqueness
(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid is unique due to the presence of the dimethyl groups on the biphenyl structure, which can influence its reactivity and selectivity in chemical reactions. The steric and electronic effects of these substituents can lead to different reaction outcomes compared to other boronic acids.
Properties
IUPAC Name |
[4-(3,5-dimethylphenyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO2/c1-10-7-11(2)9-13(8-10)12-3-5-14(6-4-12)15(16)17/h3-9,16-17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKUIEBXAIQMGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC(=CC(=C2)C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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